molecular formula C16H14ClN3 B11657340 N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine

N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine

Cat. No.: B11657340
M. Wt: 283.75 g/mol
InChI Key: YYUOXLJFKPXHEE-WOJGMQOQSA-N
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Description

N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine typically involves the condensation reaction between 2-chlorobenzaldehyde and 1-ethyl-1H-benzimidazol-2-amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting the replication process and leading to cell death. Additionally, it can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]-biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]-biphenyl-4-carbohydrazide
  • N-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-chlorobenzohydrazide

Uniqueness

N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine is unique due to its specific structural features, such as the presence of the 2-chlorophenyl group and the benzimidazole moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

(E)-1-(2-chlorophenyl)-N-(1-ethylbenzimidazol-2-yl)methanimine

InChI

InChI=1S/C16H14ClN3/c1-2-20-15-10-6-5-9-14(15)19-16(20)18-11-12-7-3-4-8-13(12)17/h3-11H,2H2,1H3/b18-11+

InChI Key

YYUOXLJFKPXHEE-WOJGMQOQSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/N=C/C3=CC=CC=C3Cl

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N=CC3=CC=CC=C3Cl

Origin of Product

United States

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